6-Formyl-1H-indole-2-boronic acid
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Overview
Description
6-Formyl-1H-indole-2-boronic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The boronic acid group in this compound makes it a valuable compound for various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-1H-indole-2-boronic acid typically involves the borylation of indole derivatives. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions usually involve the use of a rhodium catalyst and a suitable solvent, such as toluene or THF, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 6-Carboxy-1H-indole-2-boronic acid.
Reduction: 6-Hydroxymethyl-1H-indole-2-boronic acid.
Substitution: Various substituted indole derivatives depending on the coupling partner used in Suzuki-Miyaura reactions.
Scientific Research Applications
6-Formyl-1H-indole-2-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Formyl-1H-indole-2-boronic acid is primarily related to its ability to participate in chemical reactions that modify its structure and properties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The indole ring system can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
6-Indolylboronic acid: Similar in structure but lacks the formyl group.
5-Indolylboronic acid: Similar in structure but the boronic acid group is at a different position on the indole ring.
Uniqueness
6-Formyl-1H-indole-2-boronic acid is unique due to the presence of both a formyl group and a boronic acid group on the indole ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and scientific research .
Properties
IUPAC Name |
(6-formyl-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPCUHQDMMCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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